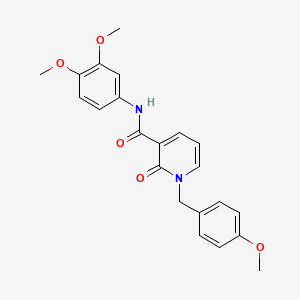
Methyl 2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylate
Übersicht
Beschreibung
Methyl 2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylate, also known as MPP, is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various applications. MPP is a pyrimidine derivative that is widely used in the field of medicinal chemistry and drug discovery. It has shown promising results in various studies and has the potential to be used in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Liquid Crystal Properties
A study by Mikhaleva (2003) on the synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including compounds with structural similarities to "Methyl 2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylate," showed that these compounds exhibit unique liquid crystal properties. Compounds with methyl and methoxy groups displayed nematic liquid crystal phases, while the 4-hydroxy derivatives showed smectic liquid crystal phases, indicating the potential application in the development of liquid crystal displays and materials with specific optical properties (M. A. Mikhaleva, 2003).
Microwave-Assisted Synthesis
Pan et al. (2009) reported the microwave-assisted synthesis of Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate, a compound structurally related to "Methyl 2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylate." This study emphasizes the efficiency and purity of the synthesis process, highlighting the role of microwave irradiation in promoting high-yield and pure synthesis of pyrimidine derivatives, which could be applied in the synthesis of a wide range of biologically active compounds and materials (Ning Pan, Wenwen Zhang, Qingjian Liu, 2009).
Optimization of Biological Properties
Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize their biological properties. By modifying the position of the methyl group, they achieved an increase in the biological activity of certain derivatives. This research suggests that structural modifications in pyrimidine derivatives can lead to the development of compounds with enhanced biological or pharmacological activities (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).
Novel Series of Pyridine and Fused Pyridine Derivatives
Al-Issa (2012) synthesized a new series of pyridine and fused pyridine derivatives, including compounds with structural elements similar to "Methyl 2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylate." This study highlights the potential of such compounds in developing new materials with specific electronic, optical, or biological properties (S. A. Al-Issa, 2012).
Eigenschaften
IUPAC Name |
methyl 2-(4-methylphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-3-5-14(6-4-12)17-20-11-15(18(22)23-2)16(21-17)13-7-9-19-10-8-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYJBJULNNIUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3134074.png)
![3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B3134090.png)
![4-(Methylsulfanyl)-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B3134104.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3134110.png)
![ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134121.png)
![3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134129.png)




![1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3134179.png)
![5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134190.png)

![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)